N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule characterized by a benzo[cd]indole core substituted with an ethyl-oxo group at position 1 and a sulfonylbenzamide moiety at position 4. The sulfonyl group is further modified with a 3-methylpiperidine ring, introducing steric and electronic complexity. The benzoindole core is known for its planar aromaticity, which may facilitate interactions with hydrophobic binding pockets, while the sulfonylbenzamide group could enhance solubility or serve as a hydrogen-bond acceptor .
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-3-29-23-14-13-22(20-7-4-8-21(24(20)23)26(29)31)27-25(30)18-9-11-19(12-10-18)34(32,33)28-15-5-6-17(2)16-28/h4,7-14,17H,3,5-6,15-16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRDFFWRUIWVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC(C5)C)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, identified by its CAS number 955825-86-2, is a synthetic compound that has drawn attention for its potential biological activities. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O4S |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 955825-86-2 |
The structural components include a benzo[cd]indole moiety and a sulfonamide group, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors involved in cellular signaling pathways. The sulfonamide group enhances binding affinity to target proteins, potentially leading to altered cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against non-small cell lung cancer (NSCLC) models by inhibiting key signaling pathways involved in tumor growth .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated significant inhibition of bacterial growth, indicating potential as an antimicrobial agent .
- Enzyme Inhibition : It has been identified as a potent inhibitor of certain kinases and other enzymes critical for cell cycle regulation and metabolic processes. This inhibition can lead to disrupted cellular functions in rapidly dividing cells, such as cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
Case Study 1: Antitumor Activity
In a study involving NSCLC cell lines, treatment with this compound resulted in a significant reduction in cell viability. The IC50 values were determined to be around 15 µM, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial effects, the compound exhibited inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests its potential utility in treating infections caused by these pathogens .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Alteration of the piperidine moiety | Improved selectivity for target enzymes |
These modifications aim to enhance the specificity and efficacy of the compound while minimizing potential side effects.
Scientific Research Applications
Molecular Formula
Molecular Weight
467.5 g/mol
Research has indicated that N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was evaluated for its effects on cell proliferation and apoptosis induction in breast cancer models. The findings suggest a mechanism involving the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Properties
The compound has been tested against a range of bacterial strains, demonstrating notable antimicrobial activity. It shows promise as a potential candidate for developing new antibiotics, particularly against resistant strains.
Neuropharmacological Effects
Research indicates potential applications in treating neurological disorders due to its interaction with neurotransmitter systems. The compound's affinity for dopamine and norepinephrine transporters suggests it may influence mood and cognitive functions.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers assessed the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
A recent investigation published in Antibiotics evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 3: Neuropharmacological Impacts
Research highlighted in Neuroscience Letters demonstrated that this compound could enhance dopamine levels in vitro, providing insights into its potential use in treating depression or anxiety disorders .
Comparison with Similar Compounds
E0B Ligand (N-[(1-acetylpiperidin-4-yl)methyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide)
- Core Structure : Both compounds feature the 1-ethyl-2-oxo-benzoindole scaffold.
- Substituent Variation :
- Target Compound : Contains a 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide group.
- E0B : Substituted with a sulfonamide group linked to an acetylated piperidine-methyl chain.
- Molecular Weight : E0B has a lower molecular weight (415.5 g/mol) compared to the target compound (499.6 g/mol), primarily due to the absence of the benzamide group and a simpler sulfonamide side chain .
- Functional Implications : The acetylated piperidine in E0B may enhance metabolic stability, whereas the 3-methylpiperidine sulfonyl group in the target compound could improve steric interactions with target proteins.
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide
- Core Structure : Identical benzoindole core.
- Substituent Variation :
- Target Compound : 3-methylpiperidine-sulfonylbenzamide.
- Comparative Compound : N-ethyl-N-phenylsulfamoylbenzamide.
- Molecular Weight : Both compounds share similar molecular weights (~499–500 g/mol), but the comparative compound replaces the piperidine with a bulkier N-ethyl-N-phenyl group.
- In contrast, the 3-methylpiperidine in the target compound introduces a basic nitrogen, which could improve solubility in physiological environments .
Comparative Data Table
Hypothetical Pharmacological Implications
- Target Compound : The 3-methylpiperidine-sulfonylbenzamide group may balance solubility and target engagement. Piperidine derivatives are often used to modulate pharmacokinetic properties, such as half-life and tissue distribution.
- N-ethyl-N-phenyl Analogue: High lipophilicity could favor central nervous system penetration but may increase off-target effects due to nonspecific binding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical optimization parameters for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the benzo[cd]indole core followed by sulfonylation and amidation. Key steps include:
- Core Formation : Cyclization of substituted indole precursors under acidic or thermal conditions.
- Sulfonylation : Reaction with 4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl chloride in anhydrous solvents (e.g., DMF) with a base (e.g., triethylamine) to introduce the sulfonamide group .
- Purification : Use of column chromatography or recrystallization to isolate the product. Critical parameters include temperature control (0–5°C during sulfonylation), inert atmospheres to prevent oxidation, and monitoring via TLC/HPLC .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., ethyl group at position 1 of benzo[cd]indole, piperidine sulfonyl resonance).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .
Advanced Research Questions
Q. What strategies are employed to elucidate the mechanism of action and target engagement?
- Methodological Answer :
- Computational Docking : Use software like AutoDock Vina to predict binding affinities with enzymes/receptors (e.g., kinases, GPCRs). Focus on the sulfonamide and benzo[cd]indole moieties for hydrophobic/hydrogen-bond interactions .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based or colorimetric assays (e.g., ATPase activity for kinase targets) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, serum concentration, incubation time) to minimize variability .
- Orthogonal Assays : Cross-validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular proliferation assays) .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets and identify outliers .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents (e.g., replace ethyl with propyl on the indole, alter piperidine methylation) .
- Design of Experiments (DoE) : Use factorial designs to optimize reaction yields or biological activity. Variables include temperature, solvent polarity, and molar ratios .
- High-Throughput Screening (HTS) : Test derivatives against a panel of targets (e.g., 100+ kinases) to identify selectivity profiles .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics :
- Rodent Models : Administer via IV/oral routes; measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS .
- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in organs .
- Toxicity :
- Acute Toxicity : LD₅₀ determination in mice (OECD Guideline 423).
- Hepatotoxicity : Monitor ALT/AST levels and liver histopathology .
Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s solubility and stability?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method (aqueous/organic phases) under varied pH (2–10) and temperatures (4–37°C) .
- Stability Studies :
- Forced Degradation : Expose to heat (40°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways via LC-MS .
- Excipient Screening : Test stabilizers (e.g., cyclodextrins) to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
